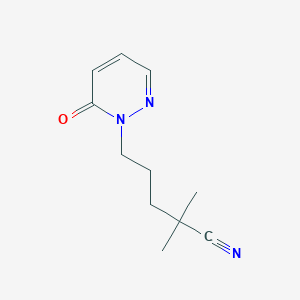
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide, also known as PNU-120596, is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and chronic pain.
Wirkmechanismus
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of α7 nAChR, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can improve cognitive function, reduce inflammation, and alleviate pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of α7 nAChR, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, one limitation of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide. One potential application is in the treatment of Alzheimer's disease, where 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has shown promising results in animal models. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide and its effects on various physiological and pathological processes.
Synthesemethoden
The synthesis of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide involves the reaction of 4-cyano-4-methylpentanoyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been widely used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
1-(4-cyano-4-methylpentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,10-14)6-3-7-16-8-4-11(5-9-16)12(15)17/h11H,3-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUMJNXJDTSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN1CCC(CC1)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)

![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)



![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)